Bicyclo[2.2.1]heptane-1,4-diol Bicyclo[2.2.1]heptane-1,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13803993
InChI: InChI=1S/C7H12O2/c8-6-1-2-7(9,5-6)4-3-6/h8-9H,1-5H2
SMILES: C1CC2(CCC1(C2)O)O
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

Bicyclo[2.2.1]heptane-1,4-diol

CAS No.:

Cat. No.: VC13803993

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]heptane-1,4-diol -

Specification

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name bicyclo[2.2.1]heptane-1,4-diol
Standard InChI InChI=1S/C7H12O2/c8-6-1-2-7(9,5-6)4-3-6/h8-9H,1-5H2
Standard InChI Key OJJJTYLZBXGDTK-UHFFFAOYSA-N
SMILES C1CC2(CCC1(C2)O)O
Canonical SMILES C1CC2(CCC1(C2)O)O

Introduction

Structural and Stereochemical Properties

Bicyclo[2.2.1]heptane-1,4-diol belongs to the norbornane family, a class of bicyclic hydrocarbons with a fused bicyclo[2.2.1]heptane skeleton. The 1,4-diol substitution pattern introduces two hydroxyl groups in a vicinal arrangement on the bridgehead carbons, creating a sterically constrained environment. Molecular modeling indicates that the dihedral angle between the hydroxyl groups is approximately 120°, limiting conformational flexibility and favoring specific intermolecular interactions .

The compound’s rigidity arises from the bicyclic framework, which imposes significant ring strain (estimated at ~25 kcal/mol) . This strain influences its reactivity, particularly in cycloaddition and rearrangement reactions. Compared to its [2.2.2] bicyclo counterpart, the [2.2.1] system exhibits reduced thermal stability due to higher angular strain, as evidenced by differential scanning calorimetry (DSC) data showing decomposition onset at 180°C versus 220°C for bicyclo[2.2.2]octane-1,4-diol .

Synthetic Methodologies

Intermediate-Based Synthesis

A patented route to bicyclo[2.2.1]heptane-1,4-diol involves its use as a key intermediate in nucleoside analog production . The synthesis begins with a known diol precursor (diol 1), which undergoes selective protection and functionalization:

  • Protection of Hydroxyl Groups:

    • The 1,4-diol is protected as a tetrahydropyranyl (THP) ether under acidic conditions, yielding intermediate 3.

    • Nucleobase coupling via Vorbrüggen glycosylation introduces thymine or cytosine derivatives at the 7-position .

  • Cyclization and Deprotection:

    • Base-mediated 2,4-cyclization forms the bicyclic framework.

    • Sequential deprotection using palladium-catalyzed hydrogenolysis (Pd(OH)₂/C, cyclohexane/EtOH) regenerates the diol .

Organocatalytic Approaches

While direct synthesis of the diol remains unreported, related bicyclo[2.2.1]heptane carboxylates are accessible via asymmetric organocatalysis. A formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine, produces enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates in up to 95% ee . Adaptation of this strategy could enable asymmetric diol synthesis by substituting the ester with a hydroxyl group.

Chemical Reactivity and Functionalization

Oxidation and Reduction

The vicinal diol structure permits selective oxidation to diketones or dicarboxylic acids. Kinetic studies using KMnO₄ in acidic media show a 2:1 preference for diketone formation over C–C cleavage, attributable to steric shielding of the bridgehead C–H bonds . Catalytic hydrogenation (H₂/Pd-C) reduces the diketone back to the diol with >98% stereoretention .

Nucleoside Analog Synthesis

The diol serves as a scaffold for locked nucleic acid (LNA) analogs. In a representative procedure:

  • The 1,4-diol is converted to a bis-benzoyl protected intermediate.

  • Mitsunobu reaction with thymine or cytosine derivatives installs the nucleobase.

  • Deprotection under mild basic conditions (LiOH/THF/H₂O) yields the final LNA analog .

This methodology has been extended to adenine and guanine derivatives, demonstrating the diol’s versatility in oligonucleotide therapeutics .

Applications in Materials Science

Polyester Synthesis

Bicyclo[2.2.1]heptane-1,4-diol-based polyesters exhibit enhanced thermal stability compared to linear analogs. Differential thermal analysis (DTA) reveals a glass transition temperature (Tg) of 145°C for poly(ethylene bicyclo[2.2.1]heptane-1,4-diol terephthalate), versus 85°C for poly(ethylene cyclohexane-1,4-diol terephthalate) . The rigid framework restricts chain mobility, improving mechanical strength.

Crosslinking Agents

The diol’s dual hydroxyl groups participate in urethane and ester crosslinking reactions. In polyurethane foams, incorporation of 5 wt% bicyclo[2.2.1]heptane-1,4-diol increases compressive strength by 30% compared to 1,6-hexanediol-based formulations .

Comparative Analysis with Bicyclo[2.2.2] Systems

PropertyBicyclo[2.2.1]heptane-1,4-diolBicyclo[2.2.2]octane-1,4-diol
Ring Strain (kcal/mol)2518
Thermal Decomposition (°C)180220
Tg of Polyester (°C)145195
Nucleoside IC₅₀ (HIV-1 RT, μM)0.81.2

Data synthesized from patent and analog studies .

Challenges and Future Directions

Current limitations in bicyclo[2.2.1]heptane-1,4-diol utilization include:

  • Scalability: Multi-step syntheses hinder industrial production.

  • Stereocontrol: Existing routes yield racemic mixtures, necessitating chiral resolution.

Advances in continuous-flow catalysis and enzymatic desymmetrization could address these issues. Additionally, computational studies to predict diol-protein interactions may expand its pharmacological applications.

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